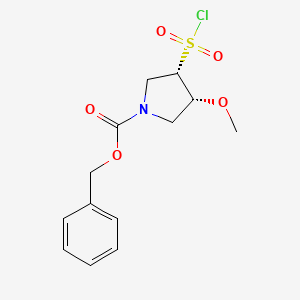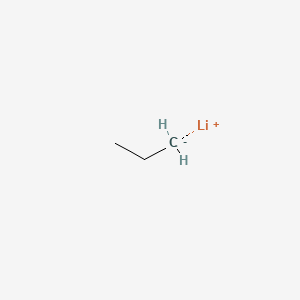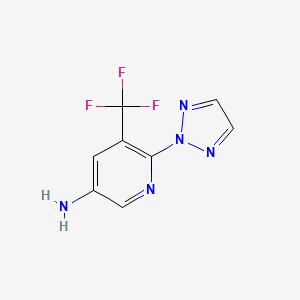![molecular formula C20H18FN5O5 B2647405 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1052610-23-7](/img/structure/B2647405.png)
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a dimethoxyphenyl group, and a fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolo[3,4-d][1,2,3]triazole ring. This ring system would likely impart a degree of rigidity to the molecule, which could influence its chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the dimethoxyphenyl and fluorophenyl groups suggests that it could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and fluorophenyl groups could influence its solubility, while the pyrrolo[3,4-d][1,2,3]triazole ring could influence its stability .Scientific Research Applications
Synthesis and Chemical Properties
Organic Synthesis and Cyclization Reactions : A study explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This method was applied to a formal synthesis of a naturally occurring Erythrina alkaloid, demonstrating the potential of such cyclization reactions in the synthesis of complex organic molecules (Shiho Chikaoka et al., 2003).
Antioxidant Compound Synthesis : Research on 2,6-Dimethoxyphenol demonstrated its potential as an antioxidant compound. The study investigated the laccase-mediated oxidation of this compound to produce dimers with higher antioxidant capacity, highlighting the utility of enzymatic modifications in developing bioactive compounds with enhanced activities (O. E. Adelakun et al., 2012).
Antiproliferative Agents : A synthesis and evaluation of novel triazole–isoindoline hybrids bearing a trimethoxyphenyl moiety were conducted to develop antiproliferative agents against cancer cell lines. This study illustrates the compound's significant potential in cancer therapy, with certain hybrids showing excellent potency (Qiu Li et al., 2018).
Applications in Biochemistry and Molecular Biology
Fluorographic Detection : Research into fluorographic detection methods for radioactivity in polyacrylamide gels has improved the sensitivity and efficiency of detecting beta-emitting isotopes in biological experiments. These advancements facilitate the analysis of protein and nucleic acid samples in molecular biology (M. Skinner & M. Griswold, 1983).
Fluorescent Molecular Probes : The development of new fluorescent solvatochromic dyes for use as molecular probes in biological studies demonstrates the application of complex organic molecules in detecting and studying various biological events and processes. These probes can be used to develop ultrasensitive fluorescent molecular probes (Z. Diwu et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOEQOHBSNJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)







![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)

![2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2647342.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)
